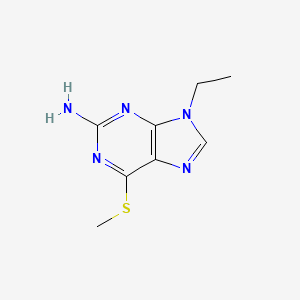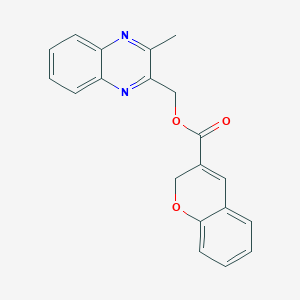
(3-methylquinoxalin-2-yl)methyl 2H-chromene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-methylquinoxalin-2-yl)methyl 2H-chromene-3-carboxylate: is a complex organic compound that combines the structural features of quinoxaline and chromene. Quinoxalines are nitrogen-containing heterocyclic compounds known for their diverse biological activities, while chromenes are oxygen-containing heterocycles with significant pharmacological properties. The fusion of these two moieties in a single molecule offers potential for unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-methylquinoxalin-2-yl)methyl 2H-chromene-3-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of 3-(2-bromoacetyl)coumarin with 1,2-diaminobenzene under catalyst-free and microwave irradiation conditions . This method is advantageous due to its simplicity and efficiency.
Industrial Production Methods: Industrial production of such compounds often involves optimizing the reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the quinoxaline moiety, leading to the formation of quinoxaline N-oxides.
Reduction: Reduction reactions can target the chromene ring, converting it to dihydrochromene derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the quinoxaline and chromene rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products: The major products of these reactions include quinoxaline N-oxides, dihydrochromene derivatives, and various substituted quinoxaline and chromene compounds.
Scientific Research Applications
Biology: In biological research, (3-methylquinoxalin-2-yl)methyl 2H-chromene-3-carboxylate is studied for its potential antimicrobial, antiviral, and anticancer properties. Quinoxaline derivatives are known for their broad-spectrum biological activities .
Medicine: The compound’s pharmacological potential is explored in drug development, particularly for its anti-inflammatory and antioxidant properties. It may serve as a lead compound for designing new therapeutic agents.
Industry: In the industrial sector, the compound is investigated for its potential use in the development of new materials, such as polymers and dyes, due to its unique structural properties.
Mechanism of Action
The mechanism of action of (3-methylquinoxalin-2-yl)methyl 2H-chromene-3-carboxylate involves its interaction with various molecular targets. The quinoxaline moiety can intercalate with DNA, disrupting replication and transcription processes, while the chromene ring can interact with enzymes and receptors, modulating their activity. These interactions lead to the compound’s observed biological effects, such as antimicrobial and anticancer activities .
Comparison with Similar Compounds
Quinoxaline: A nitrogen-containing heterocycle with significant biological activities.
Chromene: An oxygen-containing heterocycle known for its pharmacological properties.
Quinoline: Another nitrogen-containing heterocycle with versatile applications in medicinal and industrial chemistry.
Uniqueness: The uniqueness of (3-methylquinoxalin-2-yl)methyl 2H-chromene-3-carboxylate lies in its combined structural features of quinoxaline and chromene, offering a broader range of chemical reactivity and biological activity compared to its individual components. This fusion enhances its potential as a multifunctional compound in various scientific and industrial applications.
Properties
Molecular Formula |
C20H16N2O3 |
|---|---|
Molecular Weight |
332.4 g/mol |
IUPAC Name |
(3-methylquinoxalin-2-yl)methyl 2H-chromene-3-carboxylate |
InChI |
InChI=1S/C20H16N2O3/c1-13-18(22-17-8-4-3-7-16(17)21-13)12-25-20(23)15-10-14-6-2-5-9-19(14)24-11-15/h2-10H,11-12H2,1H3 |
InChI Key |
QMQPOQIGDZLNIL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC=CC=C2N=C1COC(=O)C3=CC4=CC=CC=C4OC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


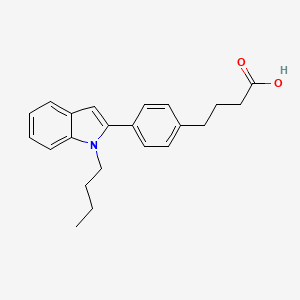

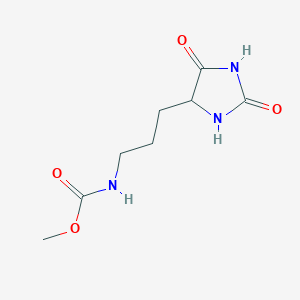
![2-[(Dichloroacetyl)amino]-3-hydroxy-3-(4-nitrophenyl)propyl stearate](/img/structure/B12932801.png)
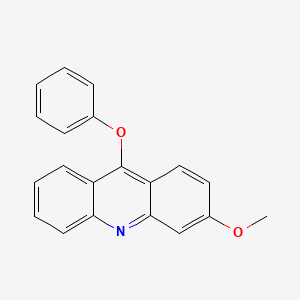
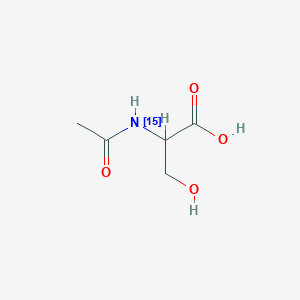
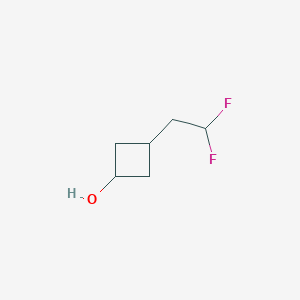
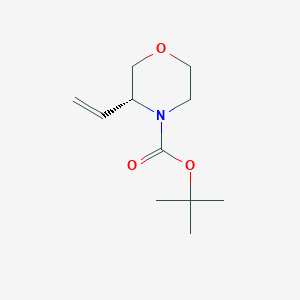
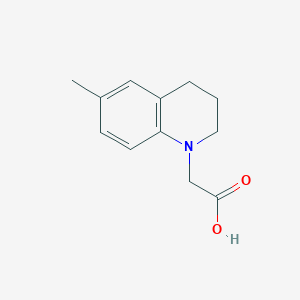

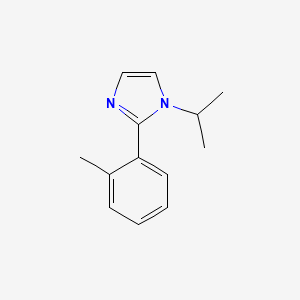
![2-[4-(Cyclohexylmethyl)-1H-1,2,3-triazol-1-yl]-N-methyladenosine](/img/structure/B12932833.png)
![2-[2-Oxo(2-oxo-2,3-dihydro-1H-indol-3-yl)acetamido]benzoic acid](/img/structure/B12932838.png)
